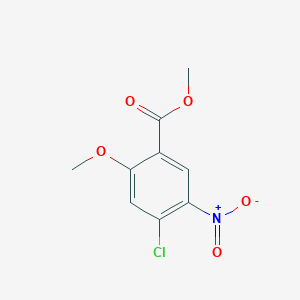

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSVQVKAYOHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595437 | |

| Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109069-75-2 | |

| Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Methyl 4 Chloro 2 Methoxy 5 Nitrobenzoate

Strategic Approaches to Aromatic Substitution and Functionalization

The successful synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate hinges on the careful orchestration of several key chemical transformations, including esterification, nitration, and halogenation. The order of these reactions is critical to ensure the correct placement of each functional group on the aromatic ring, guided by the principles of electrophilic aromatic substitution and the directing effects of the existing substituents.

Esterification Reactions in Benzoic Acid Derivatives

The formation of the methyl ester can be accomplished either at the beginning of the synthetic sequence from a substituted benzoic acid or as a final step. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. nih.govresearchgate.net

The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. google.com

Table 1: Comparison of Catalytic Systems for the Esterification of Benzoic Acid with Methanol

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | Refluxing methanol | High | scielo.br |

| Supported Iron Oxide Nanoparticles | Methanol reflux, 6h | 99 | nih.gov |

| Zr/Ti Solid Acid | Methanol, reflux | High | mdpi.com |

| p-Toluenesulfonic acid | 120°C | Good | google.com |

This table is interactive. You can sort and filter the data.

Directed Nitration of Benzoic Acid Esters

The introduction of the nitro group onto the aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgpressbooks.pub Conversely, the methyl ester (-COOCH₃) and nitro (-NO₂) groups are deactivating groups and meta-directors, withdrawing electron density from the ring. unizin.orglibretexts.org The chloro group (-Cl) is deactivating but also an ortho, para-director. pressbooks.pub

When multiple substituents are present, the directing effect of the most strongly activating group generally dominates. Therefore, in a molecule containing a methoxy group, nitration will be directed to the positions ortho and para to it.

A plausible synthetic strategy would involve the nitration of a precursor already containing the methoxy and chloro substituents. For instance, the nitration of methyl 4-chloro-2-methoxybenzoate would be expected to place the nitro group at the 5-position, which is ortho to the methoxy group and meta to the chloro and ester groups, leading to the desired product.

Halogenation Procedures for Aromatic Systems

The introduction of the chlorine atom can be accomplished through electrophilic aromatic substitution using a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Alternatively, reagents like N-chlorosuccinimide (NCS) can be used for chlorination, sometimes under milder conditions.

The regioselectivity of halogenation is also dictated by the directing effects of the existing substituents. The powerful ortho, para-directing influence of the methoxy group would be a key factor in determining the position of chlorination. For example, chlorination of methyl 2-methoxy-5-nitrobenzoate would likely direct the chlorine to the 4-position, which is ortho to the methoxy group.

Regioselective Introduction of Methoxy and Chloro Substituents

One potential starting material could be 4-chloro-2-hydroxybenzoic acid, which upon methylation of the hydroxyl group and esterification of the carboxylic acid, would yield methyl 4-chloro-2-methoxybenzoate. This intermediate could then be nitrated to afford the final product. The directing effects of the methoxy and chloro groups would synergistically guide the incoming nitro group to the desired 5-position.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, the optimization of reaction conditions for each synthetic step is essential. This includes the choice of catalysts, solvents, reaction temperature, and reaction time.

Catalytic Systems in Benzoate (B1203000) Ester Synthesis

The choice of catalyst for the esterification of the benzoic acid precursor can significantly impact the reaction's efficiency. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and purification challenges. scielo.br

Heterogeneous solid acid catalysts, such as supported iron oxide nanoparticles or mixed metal oxides like Zr/Ti, offer several advantages, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.govmdpi.com

Table 2: Research Findings on Esterification of Substituted Benzoic Acids

| Catalyst System | Substrate | Key Findings | Reference |

| Supported Iron Oxide Nanoparticles | Benzoic acid and derivatives | Quantitative yields under methanol reflux; catalyst reusable for up to 10 cycles. | nih.gov |

| Zr/Ti Solid Acid Catalyst | Various benzoic acids | Effective for direct condensation with methanol without auxiliary Brønsted acids. | mdpi.com |

| N,N-dimethylaminopyridine (DMAP) | 4-nitrobenzoic acid | Found to be the most suitable base in a triphenylphosphine dihalide mediated esterification. | researchgate.net |

| p-Toluenesulfonic acid | p-Nitrobenzoic acid | Good conversion rates at 120°C, offering an energy-saving alternative to uncatalyzed high-temperature reactions. | google.com |

This table is interactive. You can sort and filter the data.

The optimization of these catalytic systems involves studying the effect of catalyst loading, reaction temperature, and the molar ratio of alcohol to carboxylic acid to achieve the highest possible conversion and selectivity.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of this compound, significantly influencing reaction rates and mechanisms. The polarity of the solvent can affect the stability of transition states and intermediates. For instance, in reactions involving charged intermediates, polar solvents are often preferred as they can stabilize these species, thereby accelerating the reaction.

Kinetic studies on analogous reactions, such as the aminolysis of 4-chloro-2-nitrophenyl benzoates, reveal that the reaction medium is a crucial factor in determining the reaction mechanism. In some cases, a stepwise mechanism involving a tetrahedral intermediate (T±) is favored, and the stability of this intermediate can be influenced by the solvent's ability to form hydrogen bonds. Even in aprotic solvents, hydrogen-bonding interactions can stabilize zwitterionic intermediates.

The rate of reaction is also dependent on the concentration of the reactants. Pseudo-first-order conditions, where one reactant is in large excess, are often employed to simplify kinetic analysis. The observed rate constant (k_obs) can be determined by monitoring the formation of a product or the disappearance of a reactant over time. Linear plots of k_obs versus the concentration of the excess reactant indicate that the reaction is first order with respect to that reactant and that there is no general-base catalysis by a second molecule of the excess reactant.

Yield Enhancement and Purity Control Strategies

Several strategies can be employed to enhance the yield and control the purity of this compound during its synthesis.

Reaction Conditions Optimization:

Temperature: Controlling the reaction temperature is crucial. Some reactions, like nitration, are often carried out at low temperatures (e.g., 0°C) to prevent over-nitration and the formation of byproducts.

Reaction Time: Optimizing the reaction time ensures the completion of the reaction without the degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time.

Molar Ratios: The stoichiometry of the reactants can significantly impact the yield. For instance, in a chlorination step using N-chlorosuccinimide (NCS), a 1:1 molar ratio is often employed.

Purification Techniques:

Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography can be used to separate the desired product from byproducts and unreacted starting materials with high purity.

Decolorization: Activated carbon can be used to remove colored impurities from the reaction mixture.

A patented method for a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, highlights several yield enhancement and purity control strategies. These include stirring the reaction mixture for a specific duration, pouring it into ice water to precipitate the solid product, and using activated carbon for decolorization. google.com

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial production depends on several factors, including efficiency, cost, safety, and environmental impact.

Efficiency and Atom Economy Considerations

Efficiency , often measured by the percentage yield, is a primary consideration. A high yield means that a larger proportion of the starting materials is converted into the desired product, making the process more cost-effective.

Atom economy is a concept that evaluates the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov It is a measure of the "greenness" of a synthesis. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are considered more environmentally friendly as they generate less waste. jetir.org

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | Atom Economy | Waste Generation |

| Addition | High (often 100%) | Minimal |

| Rearrangement | High (often 100%) | Minimal |

| Substitution | Lower | Generates byproducts |

| Elimination | Lower | Generates byproducts |

For example, the Gabriel synthesis of amines is known for its extremely low atom economy. In contrast, processes that utilize catalytic amounts of reagents are generally more atom-economical.

Scalability and Industrial Feasibility

A synthetic route that is successful on a laboratory scale may not be suitable for industrial production. Several factors determine the scalability and industrial feasibility of a process:

Cost and Availability of Raw Materials: The starting materials should be inexpensive and readily available in large quantities.

Safety: The process should avoid the use of highly toxic or explosive reagents and intermediates. For example, using N-chlorosuccinimide as a chlorinating agent is often preferred over using chlorine gas, which is highly toxic and requires special handling and storage. google.com

Reaction Conditions: The reaction conditions should be mild (e.g., moderate temperatures and pressures) to reduce energy consumption and the need for specialized equipment.

Waste Management: The process should minimize the generation of hazardous waste. The use of recyclable solvents and catalysts is highly desirable. google.com

Simplicity of Operation: A process with fewer steps and simpler purification procedures is generally more efficient and cost-effective on an industrial scale.

Patents for related compounds often describe methods that are suitable for large-scale industrial production, emphasizing high yields, good quality, and environmental protection. google.com For instance, a method for preparing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is described as suitable for large-scale pilot studies with a high product yield. atlantis-press.comresearchgate.net

Chemical Transformations and Reactivity Profiles of Methyl 4 Chloro 2 Methoxy 5 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, enhanced by the presence of the strongly electron-withdrawing nitro group, makes methyl 4-chloro-2-methoxy-5-nitrobenzoate susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone of aromatic chemistry, enabling the replacement of a leaving group, in this case, the chloro substituent, with a variety of nucleophiles. gaylordchemical.commasterorganicchemistry.com

Displacement of the Chloro Substituent

The chloro group at the 4-position is activated towards nucleophilic attack by the para-nitro group. libretexts.org This activation is a classic example of the electronic requirements for a successful SNAr reaction. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.comlibretexts.org

A wide range of nucleophiles can displace the chloro substituent. Common nucleophiles include amines, alkoxides, and thiols. For instance, reaction with various primary and secondary amines can introduce diverse amino functionalities, a key step in the synthesis of many biologically active compounds. mnstate.edu The general mechanism involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming the Meisenheimer intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the ring. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

| Amine | R-NH2 | Methyl 4-(alkylamino)-2-methoxy-5-nitrobenzoate |

| Alkoxide | R-O- | Methyl 4-alkoxy-2-methoxy-5-nitrobenzoate |

| Thiol | R-SH | Methyl 4-(alkylthio)-2-methoxy-5-nitrobenzoate |

Reactivity at the Methoxy (B1213986) Position

While the primary site for nucleophilic attack is the carbon bearing the chloro group, the methoxy group can also be a site of reaction, although typically under different conditions. Demethylation of the methoxy group to a hydroxyl group can be achieved using strong acids or specific demethylating agents. This transformation can alter the electronic properties and subsequent reactivity of the molecule.

Reductions of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up new avenues for further functionalization of the aromatic ring. For this compound, this reduction is a key step in the synthesis of various derivatives.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. commonorganicchemistry.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas.

One of the challenges in the catalytic hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the chloro substituent is also reduced. commonorganicchemistry.com The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity. For instance, Raney nickel is often used for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Table 2: Catalysts for Nitro Group Reduction

| Catalyst | Conditions | Selectivity |

| Pd/C | H2, various solvents | High activity, potential for dehalogenation commonorganicchemistry.com |

| Pt/C | H2, various solvents | Effective, may also cause dehalogenation |

| Raney Nickel | H2, various solvents | Often preferred to avoid dehalogenation of aryl chlorides commonorganicchemistry.com |

Chemoselective Reduction Methodologies

Beyond catalytic hydrogenation, several other methods have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functionalities, such as the ester and chloro groups in this compound. d-nb.infoorganic-chemistry.org These methods are particularly valuable when catalytic hydrogenation is not suitable or leads to undesired side reactions.

One common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl2) is another mild and effective reagent for this purpose. commonorganicchemistry.com More recently, methods utilizing sodium borohydride (B1222165) (NaBH4) in combination with a transition metal salt, such as iron(II) chloride (FeCl2), have been shown to be highly chemoselective for the reduction of nitroarenes bearing ester groups. d-nb.info These conditions are generally mild and offer good to excellent yields. d-nb.info

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of this compound can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemspider.com Subsequent acidification of the reaction mixture yields the carboxylic acid. chemspider.com

Transesterification, the conversion of one ester to another, can also be accomplished. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. For example, heating the compound in ethanol (B145695) with an acid catalyst would lead to the formation of the corresponding ethyl ester.

Electrophilic Aromatic Substitution (EAS) Potentials

The susceptibility of an aromatic ring to electrophilic attack and the regioselectivity of such reactions are determined by the electronic properties of its substituents. In the case of this compound, the benzene (B151609) ring is decorated with a combination of activating and deactivating groups, leading to a nuanced reactivity profile.

The substituents present are:

-COOCH₃ (methyl ester): A deactivating group that directs incoming electrophiles to the meta position.

-OCH₃ (methoxy): An activating group that directs incoming electrophiles to the ortho and para positions.

-Cl (chloro): A deactivating group that directs incoming electrophiles to the ortho and para positions.

-NO₂ (nitro): A strongly deactivating group that directs incoming electrophiles to the meta position.

The positions on the benzene ring are numbered C1 through C6, starting from the carbon bearing the methyl ester group. The available positions for substitution are C3 and C6. The directing effects of the existing substituents on these positions are summarized below:

| Substituent (Position) | Directing Effect | Influence on C3 | Influence on C6 |

| -COOCH₃ (C1) | meta-directing | Favorable | - |

| -OCH₃ (C2) | ortho, para-directing | Favorable (ortho) | Favorable (para) |

| -Cl (C4) | ortho, para-directing | Favorable (ortho) | - |

| -NO₂ (C5) | meta-directing | Favorable (meta) | - |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chloro 2 Methoxy 5 Nitrobenzoate and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

The crystal structures of derivatives of methyl 4-chloro-2-methoxy-5-nitrobenzoate are stabilized by a variety of weak intermolecular interactions, which collectively assemble the molecules into well-defined three-dimensional networks.

A notable example is methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, which crystallizes in the monoclinic system. In this derivative, the crystal structure is primarily stabilized by weak intermolecular C-H···O hydrogen bonds, linking the molecules into a three-dimensional network. nih.gov The asymmetric unit of this compound contains two crystallographically independent molecules, indicating subtle differences in their local environments within the crystal lattice. nih.gov

In the case of methyl 5-chloro-2-nitrobenzoate, weak C-H···O hydrogen bonds are also instrumental in linking molecules into layers. researchgate.netdoaj.org The crystal packing also features short intermolecular C···O distances of 2.925 (3) Å, suggesting the presence of other significant intermolecular forces. researchgate.net

The table below summarizes the key crystallographic data for these derivatives.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Monoclinic | Not Specified | C-H···O hydrogen bonds nih.gov |

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | O-H···O hydrogen bonds, C-H···O contacts, π-stacking mdpi.com |

| Methyl 5-chloro-2-nitrobenzoate | Monoclinic | P2/n | C-H···O hydrogen bonds, short C···O contacts researchgate.net |

Conformational Analysis in the Crystalline State

The conformation of these molecules in the solid state is influenced by the steric and electronic effects of the substituents on the benzene (B151609) ring, as well as the intermolecular forces present in the crystal.

For methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, the two independent molecules in the asymmetric unit have their benzene rings oriented at a dihedral angle of 9.12 (3)° to each other. nih.gov This twist indicates the influence of the crystal packing forces on the relative orientation of the molecules.

In methyl 5-chloro-2-nitrobenzoate, the nitro and ester (acetoxy) groups are twisted relative to the plane of the benzene ring. researchgate.netdoaj.org The nitro group is twisted by 29.4 (1)°, while the acetoxy group is twisted by 49.7 (1)°. researchgate.netdoaj.org This non-planar conformation is likely a result of minimizing steric hindrance between the adjacent bulky substituents.

The planarity of the core benzene ring is a common feature, but the substituents often deviate from this plane to accommodate their size and electronic interactions with neighboring groups and molecules. The table below outlines key conformational features of the studied derivatives.

| Compound Name | Key Conformational Feature | Dihedral/Torsion Angles |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Dihedral angle between benzene rings of two independent molecules | 9.12 (3)° nih.gov |

| Methyl 5-chloro-2-nitrobenzoate | Twist of nitro group from benzene ring plane | 29.4 (1)° researchgate.netdoaj.org |

| Methyl 5-chloro-2-nitrobenzoate | Twist of acetoxy group from benzene ring plane | 49.7 (1)° researchgate.netdoaj.org |

Computational Chemistry and Theoretical Investigations of Methyl 4 Chloro 2 Methoxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. While specific, peer-reviewed DFT studies on Methyl 4-chloro-2-methoxy-5-nitrobenzoate are not widely available in the surveyed literature, the established methodologies allow for a robust theoretical description.

Geometric optimization using DFT would calculate the most stable conformation of the molecule, i.e., the arrangement of its atoms corresponding to the lowest energy state. For substituted nitrobenzoates, such as the related compound Methyl 4-nitrobenzoate, studies have shown that the nitro group tends to be nearly coplanar with the benzene (B151609) ring, while the methoxycarbonyl group may be slightly twisted. researchgate.net In the case of this compound, the optimization would precisely determine the bond lengths, bond angles, and the crucial dihedral angles between the plane of the benzene ring and its substituents (chloro, methoxy (B1213986), nitro, and methyl ester groups). This optimized geometry is fundamental for understanding steric hindrance and the spatial relationship between the functional groups.

Electronic structure analysis would provide insights into the distribution of electron density, atomic charges, and the molecular electrostatic potential. These properties are critical for predicting how the molecule interacts with other reagents, particularly at the nitro and ester functional groups.

Following geometric optimization, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. For aromatic nitro compounds, characteristic vibrational frequencies are expected for the N-O stretching of the nitro group, C=O stretching of the ester, and various C-C and C-H vibrations within the aromatic ring. While experimental spectra provide this data, DFT calculations help in assigning specific vibrational modes to each observed spectral band, offering a more profound understanding of the molecule's dynamics.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating effect of the methoxy group, would significantly influence the energies and spatial distributions of the HOMO and LUMO. A low HOMO-LUMO gap would suggest higher reactivity. DFT calculations would map these orbitals, showing that the LUMO is likely centered around the nitroaromatic ring system, making it susceptible to nucleophilic attack. These calculations are vital for understanding reaction mechanisms involving this compound. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of the molecule, providing a detailed picture of its conformational landscape. mdpi.com By simulating the molecule in a given environment (e.g., in a solvent or at a specific temperature), MD can reveal the different shapes (conformers) the molecule can adopt and the energy barriers between them.

For a flexible molecule like this compound, with its rotatable methoxy and ester groups, MD simulations would be invaluable. They could explore how these groups rotate and interact with each other and with the neighboring nitro group, identifying the most populated conformational states. Such simulations have been effectively used to study the behavior of other nitroaromatic compounds, providing insights into protein-ligand binding and active site stabilization. nih.govacs.orgacs.org This information is critical for understanding how the molecule might fit into the active site of an enzyme or interact with a receptor.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's biological activity or chemical properties with its physicochemical descriptors. These descriptors can be calculated from the molecular structure and are used to predict the properties of new, untested compounds.

Two of the most important molecular descriptors in QSAR, particularly for predicting pharmacokinetic properties like absorption and cell permeability, are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Lipophilicity (LogP) , the logarithm of the partition coefficient between n-octanol and water, measures a compound's affinity for fatty (lipophilic) versus aqueous environments. It is a critical factor in how a compound is absorbed, distributed, metabolized, and excreted (ADME).

For this compound, these descriptors can be computationally estimated.

| Descriptor | Value (Computed) | Significance |

| Topological Polar Surface Area (TPSA) | 81.9 Ų | Indicates the polar surface area arising from the oxygen and nitrogen atoms of the ester, methoxy, and nitro groups. This value is moderate and suggests potential for membrane permeability. |

| XLogP3-AA (LogP) | 2.5 | This value indicates that the compound is significantly more soluble in lipophilic environments (like octanol) than in water, suggesting it may readily cross cell membranes. |

These computed values provide a first approximation of the molecule's likely behavior in biological systems and are foundational for any further development or study involving this compound.

Hydrogen Bonding Characteristics (H_Acceptors, H_Donors)

Hydrogen bonding plays a crucial role in determining the physicochemical properties and biological interactions of a molecule. The potential for a molecule to act as a hydrogen bond donor or acceptor can be predicted by analyzing its functional groups.

In the case of this compound, the molecule does not possess any hydrogen atoms attached to highly electronegative atoms like oxygen or nitrogen. Therefore, it cannot act as a hydrogen bond donor .

However, the molecule contains several electronegative atoms with lone pairs of electrons, making it a potential hydrogen bond acceptor . These acceptor sites are the oxygen atoms of the methoxy group, the two oxygen atoms of the nitro group, and the two oxygen atoms of the ester group. Computational studies on similar nitroaromatic compounds and substituted anisoles confirm that the oxygen atoms in these functional groups are capable of participating in hydrogen bonds.

Based on the analysis of its functional groups, the hydrogen bonding characteristics are summarized in the table below:

| Hydrogen Bond Characteristic | Count |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

It is important to note that while there are five potential acceptor sites, the actual formation and strength of hydrogen bonds will depend on the steric accessibility of these sites and the nature of the hydrogen bond donor in the surrounding environment.

Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the methoxy and nitro groups to the benzene ring, as well as the rotation of the methyl ester group. These rotations are associated with specific energy barriers.

Rotation of the Methoxy Group: The methoxy group (-OCH₃) is not sterically hindered by adjacent substituents in this molecule. Theoretical studies on substituted anisoles have shown that the rotational barrier for the methoxy group is generally low, allowing for relatively free rotation at room temperature. However, the presence of the nitro group and the chlorine atom can influence the electronic environment and may slightly alter the rotational barrier compared to unsubstituted anisole.

Rotation of the Nitro Group: The nitro group (-NO₂) is known to have a significant rotational barrier in aromatic systems due to its resonance interaction with the benzene ring. Computational studies on nitrobenzene (B124822) and its derivatives indicate that the planar conformation, where the nitro group is coplanar with the aromatic ring, is energetically favored. The barrier to rotation is influenced by both electronic effects (resonance stabilization) and steric interactions with neighboring groups. In this compound, the presence of the adjacent methoxy group could lead to some steric hindrance, potentially affecting the preferred orientation and the height of the rotational barrier.

Conformational Flexibility of the Ester Group: The methyl ester group (-COOCH₃) also contributes to the conformational landscape of the molecule. Rotation around the C-O single bond of the ester can lead to different conformers. The orientation of the ester group relative to the benzene ring will be influenced by a balance of steric and electronic factors.

While specific calculated values for the rotational barriers of this compound are not available, data from analogous substituted aromatic compounds suggest the following trends:

| Rotatable Bond | Expected Rotational Barrier | Influencing Factors |

| Aryl-OCH₃ | Low | Electronic effects of substituents |

| Aryl-NO₂ | Moderate to High | Resonance stabilization, steric hindrance |

| O-CH₃ (Ester) | Low | Steric interactions |

| C-COOCH₃ | Low to Moderate | Steric and electronic effects |

Detailed computational modeling, such as Density Functional Theory (DFT) calculations, would be required to accurately quantify these rotational barriers and determine the most stable conformations of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can provide valuable insights into the potential reaction pathways and transition states for reactions involving this compound. Two key reactive sites in this molecule are the chloro-substituted carbon on the aromatic ring and the nitro group.

Nucleophilic Aromatic Substitution (SNA_r): The presence of a strong electron-withdrawing nitro group para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comufms.brcolostate.edunih.gov Reaction pathway modeling for the substitution of the chlorine atom by a nucleophile would typically involve the following steps:

Formation of a Meisenheimer Complex: The initial step is the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Computational analysis can determine the structure and stability of this intermediate. masterorganicchemistry.comufms.brcolostate.edunih.gov

Transition State for Complex Formation: The formation of the Meisenheimer complex proceeds through a transition state. The energy of this transition state is a critical factor in determining the reaction rate.

Departure of the Leaving Group: The final step is the departure of the chloride ion to restore the aromaticity of the ring, forming the substituted product. This step also involves a transition state.

Theoretical calculations can map out the entire energy profile of the SNA_r reaction, identifying the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and kinetics.

While specific transition state analyses for reactions of this compound are not documented in publicly accessible literature, the general principles derived from computational studies on similar chloronitroaromatic compounds provide a solid framework for predicting its reactivity.

Synthetic Utility and Research Applications of Methyl 4 Chloro 2 Methoxy 5 Nitrobenzoate

Precursor for Pharmacologically Relevant Compounds

The specific substitution pattern of Methyl 4-chloro-2-methoxy-5-nitrobenzoate makes it an important precursor for the synthesis of various pharmacologically active agents, particularly those based on quinoline (B57606) and quinazoline (B50416) scaffolds.

Quinazoline and its derivatives are a class of heterocyclic compounds that form the core structure of numerous approved drugs and biologically active molecules. chemicalbook.com These scaffolds are of significant interest due to their wide range of pharmacological activities, including anticancer properties. chemicalbook.com The development of effective anticancer agents often relies on the use of versatile intermediates that can be elaborated into these complex heterocyclic systems.

While direct, step-by-step syntheses of quinazolines starting explicitly from this compound are not extensively detailed in the surveyed literature, its structural features are highly relevant. The presence of a nitro group, which can be readily reduced to an amine, and a chlorine atom, which can be displaced via nucleophilic substitution, makes it an ideal starting point for constructing the quinazoline ring system. The synthesis of quinoline-based inhibitors like Bosutinib from a closely related precursor underscores the utility of this substitution pattern for building such pharmacologically important heterocycles. google.com

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and inhibitors of its tyrosine kinase activity (EGFR-TKIs) are a major class of anticancer drugs. Many of the most successful EGFR-TKIs, such as gefitinib (B1684475) and erlotinib, are based on a quinazoline core structure. The development of new and more effective EGFR inhibitors often involves the synthesis of novel quinazoline and quinoline derivatives. sigmaaldrich.com

This compound serves as a valuable building block for such endeavors. Its functional groups allow for the systematic construction of molecules designed to fit into the ATP-binding site of EGFR. The synthesis of the dual Src/Abl kinase inhibitor Bosutinib, which also possesses antitumor properties, from a structurally analogous intermediate is a prime example of this application. google.comnih.gov The strategic placement of the methoxy (B1213986) and reducible nitro groups on the benzene (B151609) ring is crucial for building the core of these inhibitors.

Bosutinib is a potent kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). nih.gov The synthesis of this complex molecule highlights the utility of precursors with the specific functionalities found in this compound.

In a documented synthesis of Bosutinib, a key intermediate is Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate . google.com This intermediate is prepared from 3-methoxy-4-hydroxybenzoic acid through a sequence of esterification, alkylation with 1-bromo-3-chloropropane, and subsequent nitration. google.com The resulting nitrated compound, Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, contains the same core methoxy- and nitro-substituted benzoate (B1203000) structure as the title compound.

This key intermediate then undergoes a series of reactions to construct the final drug:

Reduction of the nitro group to an amine using agents like powdered iron. google.com

Cyclization to form the quinoline ring system. google.com

Further modifications to introduce the 2,4-dichloro-5-methoxyaniline (B1301479) and N-methylpiperazine side chains.

The structural similarity between this compound and the pivotal intermediate used in Bosutinib synthesis underscores its importance as a building block for this and other related kinase inhibitors.

Research Findings: Key Synthetic Intermediates

| Starting Material/Intermediate | Transformation Steps | Target Compound/Use |

| 3-Methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Reduction of nitro group, Cyclization, Chlorination, Amination | Bosutinib (Kinase Inhibitor) |

| Methyl 4-chloro-2-nitrobenzoate | Reaction with tetramethylammonium (B1211777) fluoride (B91410) | Methyl 4-chloro-2-fluorobenzoate |

| Methyl 4-chloro-2-nitrobenzoate | Synthesis via reaction with methyl mercaptoacetate | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters |

Building Block for Advanced Organic Scaffolds and Heterocycles

The utility of this compound extends beyond precursors for kinase inhibitors. Its multiple reactive sites allow for its use as a versatile building block in the synthesis of various other advanced organic scaffolds and heterocyclic systems. The functional groups can be manipulated in different sequences to achieve a wide range of molecular architectures.

For example, a related compound, Methyl 4-chloro-2-nitrobenzoate , has been used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters . This demonstrates how the chloro and nitro functionalities can be leveraged to construct different heterocyclic rings, in this case, a thiophene (B33073) fused to the benzene ring. The ability to selectively reduce the nitro group or displace the chloro group makes these types of compounds valuable in combinatorial chemistry and the generation of diverse molecular libraries for drug discovery.

Role in Agrochemical and Dye Synthesis

While direct evidence for the use of this compound in the large-scale synthesis of commercial agrochemicals is not prominent in the available literature, its structural motifs are found in some herbicidal and fungicidal compounds. The chemical reactivity of the molecule makes it a plausible candidate for the synthesis of novel agrochemical agents.

In the field of dye synthesis, aniline (B41778) derivatives are common precursors. The reduction of the nitro group in this compound would yield an aniline derivative. A structurally similar compound, 4-Chloro-2-methoxy-5-methylbenzenamine , is a known intermediate used in the synthesis of azoic dyes and pigments, such as Pigment Red 142. This suggests a potential application for the aniline derived from the title compound in the manufacturing of azo dyes, where the aniline is diazotized and coupled with a coupling component to produce a colored molecule.

Applications in Material Science and Specialty Chemicals

This compound is classified and sold by chemical suppliers as a specialty chemical and an organic building block for synthesis. Its primary application in this context is to serve as a starting material for more complex molecules in a research and development setting. While specific applications in material science, such as the synthesis of polymers or functional materials, are not widely documented, its multifunctional nature makes it a candidate for creating specialized monomers or functional additives.

Mechanistic Studies and Reaction Kinetics of Methyl 4 Chloro 2 Methoxy 5 Nitrobenzoate Transformations

Detailed Reaction Mechanisms of Key Conversions

The key conversions of Methyl 4-chloro-2-methoxy-5-nitrobenzoate involve nucleophilic aromatic substitution (SNAr) and the reduction of the nitro functional group.

Nucleophilic Aromatic Substitution (SNAr)

This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org It is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. openstax.org The aromaticity of the ring is temporarily broken in this high-energy intermediate. youtube.com

In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a fundamental transformation, often achieved through catalytic hydrogenation. masterorganicchemistry.com This process is heterogeneous, occurring on the surface of a metal catalyst such as palladium, platinum, or nickel. nih.govslideshare.net The mechanism involves the following key stages:

Adsorption: Both the this compound molecule and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. youtube.com The nitro group preferentially interacts with the catalyst surface. nih.gov

Hydrogen Activation: The H-H bond in H₂ is cleaved, and individual hydrogen atoms bind to the catalyst surface.

Stepwise Reduction: The adsorbed hydrogen atoms are sequentially transferred to the nitrogen atom of the nitro group. This reduction proceeds through several intermediates. The nitro group (NO₂) is first reduced to a nitroso group (NO), followed by further reduction to a hydroxylamino group (NHOH). rsc.org

Product Formation: The final step is the reduction of the hydroxylamino intermediate to the amino group (NH₂).

Desorption: The final product, Methyl 5-amino-4-chloro-2-methoxybenzoate, detaches from the catalyst surface, freeing the active site for the next cycle.

Alternative methods for nitro group reduction include the use of metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.com

Kinetic Studies of Transformation Pathways

Kinetics of Nucleophilic Aromatic Substitution

The addition-elimination reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the aryl halide and the attacking nucleophile.

Rate = k[Aryl Halide][Nucleophile]

The rate-determining step is the formation of the Meisenheimer complex. youtube.com The reaction rate is influenced by:

Electron-Withdrawing Groups: The presence and position of these groups significantly accelerate the reaction by stabilizing the negatively charged intermediate.

Nucleophile Strength: A stronger nucleophile will lead to a faster reaction.

Leaving Group: The nature of the leaving group can have a complex effect. While bond strength to the ring is a factor, the electronegativity of the leaving group is critical for the rate-determining step. Highly electronegative atoms like fluorine make the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, often leading to faster SNAr reactions compared to chlorine, even though fluoride (B91410) is a poorer leaving group in SN1/SN2 contexts. youtube.com

Kinetics of Catalytic Nitro Reduction

The kinetics of the catalytic hydrogenation of nitroaromatic compounds are complex and depend on multiple factors, including temperature, hydrogen pressure, catalyst type and loading, and substrate concentration. Often, the reaction rate shows a pseudo-first-order dependence on the concentration of the nitro compound when hydrogen is supplied in excess and at a constant pressure. acs.org

Studies on related nitroaromatic compounds have shown that the kinetic curves can exhibit multiple stages, with an initial fast reduction rate followed by a slower phase. acs.org

| Parameter | Value | Conditions | Reference Compound |

| Observed Rate Constant (k_obs) | 0.018 s⁻¹ | T = ~500 K, γ-Mo₂N catalyst | p-Chloronitrobenzene |

| Kinetic Behavior | Biphasic kinetics | Fe(II)-amended magnetite | 4-Nitrophenol |

This table presents example kinetic data from related compounds to illustrate typical values and behaviors. acs.orgnih.gov

Investigation of Catalytic Cycles and Intermediates

Catalysis is essential for the efficient reduction of the nitro group in this compound.

Catalytic Cycle of Hydrogenation

The cycle for catalytic hydrogenation on a platinum surface can be summarized as:

Reactant Adsorption: The nitroaromatic compound and H₂ bind to the catalyst surface.

H₂ Dissociation: H₂ cleaves into two adsorbed H atoms.

First Hydrogenation: An H atom is transferred to one of the oxygen atoms of the nitro group, followed by the transfer of a second H atom to the same oxygen, leading to the elimination of a water molecule and the formation of a nitroso intermediate (Ar-NO).

Second Hydrogenation: The nitroso intermediate is hydrogenated by two more H atoms to form a hydroxylamine (B1172632) intermediate (Ar-NHOH).

Third Hydrogenation: The hydroxylamine intermediate is reduced by another two H atoms, eliminating a second molecule of water and forming the final amine product (Ar-NH₂).

Product Desorption: The amine product desorbs from the catalyst surface, regenerating the catalyst for the next cycle.

The key intermediates in this catalytic process are crucial for understanding the reaction pathway.

| Stage | Intermediate Compound Name | Chemical Formula |

| Starting Material | This compound | C₉H₈ClNO₅ |

| Intermediate 1 | Methyl 4-chloro-2-methoxy-5-nitrosobenzoate | C₉H₈ClNO₄ |

| Intermediate 2 | Methyl 4-chloro-5-(hydroxyamino)-2-methoxybenzoate | C₉H₁₀ClNO₄ |

| Final Product | Methyl 5-amino-4-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ |

This table outlines the progression of intermediates during the catalytic reduction of the nitro group.

Emerging Research Perspectives and Future Directions

Green Chemistry Approaches in Synthesis and Transformation

Traditional synthesis of nitroaromatic compounds, including the precursors to Methyl 4-chloro-2-methoxy-5-nitrobenzoate, often relies on the use of strong acid mixtures, such as nitric acid and sulfuric acid. beilstein-journals.orgvapourtec.comrsc.org While effective, these methods pose safety risks and generate significant acidic waste, presenting environmental challenges. rsc.org Green chemistry principles are driving research towards more benign alternatives.

Future synthetic strategies are likely to focus on:

Solid Acid Catalysts: The use of solid acid catalysts, such as modified mixed-metal oxides like Mo(VI)-supported TiO₂–ZrO₂, is a promising green alternative. acs.org These catalysts can facilitate liquid-phase nitration with aqueous nitric acid, potentially reducing the need for large quantities of corrosive sulfuric acid and enabling easier separation and recycling of the catalyst. acs.org

Alternative Nitrating Agents: Research into milder and more selective nitrating agents, such as N-nitro reagents, can reduce the harshness of reaction conditions and minimize byproduct formation. rsc.org

The primary transformation of interest for this compound is the reduction of its nitro group to an amine, a key step in the synthesis of various high-value products like dyes and pharmaceuticals. beilstein-journals.org Green approaches to this reduction are a major focus, moving away from traditional metal-based reducing agents.

| Green Chemistry Approach | Description | Potential Advantage |

| Solid Acid Catalysis | Use of recyclable solid acids (e.g., modified metal oxides) for nitration. acs.org | Reduced corrosive waste, catalyst reusability. |

| Waste Acid Recycling | Incorporation of a recycling loop for spent nitrating acids in a continuous process. rsc.org | Improved atom economy, reduced environmental pollution. |

| Electrochemical Reduction | Using an electric current to drive the reduction of the nitro group to an amine. nih.govacs.org | Avoids chemical reagents, tunable selectivity, milder conditions. |

Flow Chemistry and Continuous Processing Applications

The nitration of aromatic compounds is a classic example of a fast and highly exothermic reaction, which can be challenging to control in conventional batch reactors, leading to safety hazards and the formation of unwanted byproducts. beilstein-journals.orgnih.gov Flow chemistry, utilizing microreactors or tubular reactors, offers a transformative solution to these problems. vapourtec.comrsc.org

The application of continuous flow processing to the synthesis of this compound and its derivatives offers several key advantages:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, while the high surface-area-to-volume ratio allows for superior heat transfer, effectively preventing thermal runaways. nih.gov

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a continuous system leads to higher selectivity and minimized formation of over-nitrated or other impurities. vapourtec.comnih.gov

Scalability and Efficiency: Flow processes can be scaled up by running multiple reactors in parallel ("numbering-up") or by extending the operational time. rsc.orgresearchgate.net This approach allows for the production of kilogram-scale quantities with high reproducibility, shortening reaction times from hours to minutes or even seconds. researchgate.net

Process Integration: Continuous flow enables the seamless integration of multiple reaction and work-up steps, such as reaction, quenching, separation, and neutralization, into a single, automated process, significantly improving efficiency. google.com

Research has demonstrated the successful application of continuous flow for various nitration reactions, including the synthesis of precursors for anticancer drugs, showcasing its industrial potential. rsc.org

Photochemical and Electrochemical Reactions

The nitro and chloro substituents on the aromatic ring of this compound make it a candidate for novel transformations driven by light or electricity.

Electrochemical Reactions: The electrochemical reduction of nitroaromatic compounds is a well-established but continually evolving field, offering a green and highly controllable alternative to chemical reduction. acs.org This transformation typically proceeds through a series of electron and proton transfer steps, first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the corresponding amine. acs.orgdtic.mil The final product can often be controlled by carefully adjusting parameters like the electrode potential, pH, and current density. acs.org Recent advancements include the use of novel electrode materials, such as single-sheet iron oxide coatings, which are noted for their low cost, high stability, and high efficiency in reducing nitroaromatics. nih.gov Another innovative approach involves using pinacolborane as a reducing agent in an electrochemical setup, enabling the efficient conversion of nitro compounds to amines under mild conditions. thieme-connect.com

Photochemical Reactions: Nitrobenzoate esters and related nitroaromatics are known to undergo various photochemical reactions. acs.org The nitro group can be photochemically reduced or participate in rearrangements. The presence of a chlorine atom also opens up the possibility of photochemical nucleophilic aromatic substitution (photo-SNAr) reactions. While specific photochemical studies on this compound are not widely reported, research on related compounds like other nitro-polycyclic aromatic hydrocarbons shows that their degradation pathways are influenced by solvent and molecular structure. nih.gov Future research could explore the use of light to trigger specific transformations of this molecule, potentially leading to novel synthetic routes or applications in photolabile protecting groups.

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids to achieve desired properties. This compound possesses multiple functional groups—ester, methoxy (B1213986), chloro, and nitro—that can participate in various non-covalent interactions, making it an interesting target for supramolecular chemistry.

Based on studies of closely related molecules, the following intermolecular interactions are expected to govern its crystal packing:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule contains multiple acceptors (the oxygen atoms of the ester, methoxy, and nitro groups). It can participate in weak C-H···O hydrogen bonds, which are known to play a significant role in the stabilization of the crystal structures of related nitrobenzoates. researchgate.netresearchgate.net

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can engage in π-π stacking interactions with adjacent rings, a common feature in the crystal packing of nitroaromatic compounds.

Halogen Bonding and other interactions: The chlorine atom can participate in halogen bonding or other dipole-dipole interactions, further influencing the molecular assembly.

| Interaction Type | Participating Groups | Expected Role in Crystal Structure |

| C-H···O Hydrogen Bonds | Aromatic/Methyl C-H donors; Ester, Methoxy, Nitro O-acceptors | Formation of 3D molecular networks, structural stabilization. researchgate.netresearchgate.net |

| π-π Stacking | Aromatic Rings | Contribution to crystal packing, especially given the nitro group's electron-withdrawing nature. |

| Dipole-Dipole Interactions | C-Cl, C-NO₂, C=O, C-O bonds | Influence on molecular orientation and overall packing efficiency. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-chloro-2-methoxy-5-nitrobenzoate from precursor acids?

- Methodological Answer : The esterification of benzoic acid derivatives typically involves using thionyl chloride (SOCl₂) or oxalyl chloride with catalytic N,N-dimethylformamide (DMF) to generate the acyl chloride intermediate, followed by methanol quenching. For example, refluxing 4-chloro-2-methoxy-5-nitrobenzoic acid with SOCl₂ in benzene for 4 hours yields the acyl chloride, which is then treated with methanol to form the methyl ester . Key parameters include:

- Solvent Choice : Dichloromethane (DCM) or benzene for acyl chloride formation.

- Temperature : 50°C for oxalyl chloride-mediated reactions; room temperature for SOCl₂ in DCM.

- Workup : Distillation or rotary evaporation to remove excess reagents.

- Purity : Recrystallization from ethanol/water mixtures improves yield (70–85%) .

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structurally similar esters?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂, -Cl) show downfield shifts (δ 8.2–8.5 ppm for H-3 and H-6).

- ¹³C NMR : The ester carbonyl (C=O) resonates at δ 165–170 ppm. Nitro and chloro substituents deshield adjacent carbons (e.g., C-5 nitro at δ 148–150 ppm) .

- IR : Strong C=O stretch at 1720–1740 cm⁻¹; nitro group asymmetric stretching at 1520 cm⁻¹ and 1350 cm⁻¹ .

Advanced Research Questions

Q. How can SHELX and ORTEP-3 be applied to resolve crystallographic ambiguities in this compound?

- Methodological Answer :

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods. Input HKL data from high-resolution (≤1.0 Å) X-ray diffraction .

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, O, N). Constraints for methyl and methoxy groups improve convergence .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry. For example, the nitro group’s planarity and ester torsional angles can be assessed to confirm steric effects .

Q. What strategies address contradictory data in synthetic yields when varying solvents or catalysts?

- Methodological Answer :

- Case Study : In DCM with SOCl₂, yields drop to 60% due to incomplete acyl chloride formation vs. 85% in benzene .

- Resolution :

Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify optimal stopping points.

Catalyst Screening : Replace DMF with N-methylacetamide to reduce side reactions (e.g., nitration at alternate positions) .

Solvent Polarity : Low-polarity solvents (benzene) favor acyl chloride stability, while polar solvents (DCM) may accelerate hydrolysis.

Q. How can this compound serve as a precursor in pharmacologically active derivatives?

- Methodological Answer :

- Functionalization :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂, enabling coupling reactions (e.g., amide formation for benzamide derivatives) .

- Nucleophilic Substitution : The chloro group at C-4 can be replaced with morpholine or piperazine under Ullmann conditions to generate heterocyclic analogs .

- Biological Testing : Derivatives are screened for receptor binding (e.g., serotonin 5-HT₄ agonists) using radioligand assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.